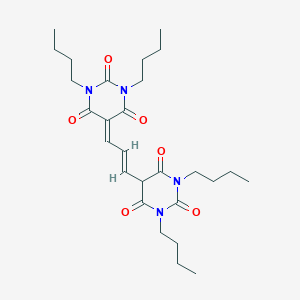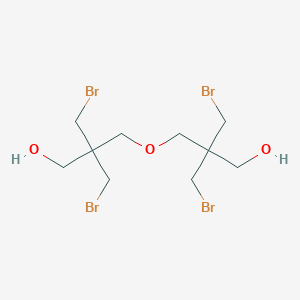
1-Propanol, 3,3'-oxybis[2,2-bis(bromomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanol, 3,3'-oxybis[2,2-bis(bromomethyl)- is a chemical compound that has been used in various scientific research applications. This compound is also known as 1,3-Bis(bromomethyl)-2,2-bis(bromomethyl)propane-1,3-diol or Bis(tribromomethyl)propanediol. It is a white crystalline solid that is soluble in water and organic solvents. This compound has been synthesized by various methods and has been used in various research studies due to its unique properties.
Mecanismo De Acción
The mechanism of action of 1-Propanol, 3,3'-oxybis[2,2-bis(bromomethyl)- is not well understood. However, it is believed that this compound acts as a crosslinking agent and forms strong covalent bonds with other molecules. This leads to the formation of a stable network of molecules, which enhances the properties of the material.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-Propanol, 3,3'-oxybis[2,2-bis(bromomethyl)-. However, it is believed that this compound may have toxic effects on the human body. It may cause skin irritation, respiratory problems, and gastrointestinal problems. Therefore, it is important to handle this compound with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Propanol, 3,3'-oxybis[2,2-bis(bromomethyl)- in lab experiments include its ability to act as a crosslinking agent and its ability to enhance the properties of the material. However, the limitations of using this compound include its potential toxicity and the need for careful handling.
Direcciones Futuras
There are several future directions for the research on 1-Propanol, 3,3'-oxybis[2,2-bis(bromomethyl)-. One possible direction is to study the mechanism of action of this compound in more detail. Another direction is to explore its potential use in the synthesis of new materials and polymers. Furthermore, it would be interesting to investigate the potential use of this compound in the synthesis of new drugs and pharmaceuticals. Finally, it would be important to study the potential toxicity of this compound in more detail and to develop safer methods for handling it in the laboratory.
Métodos De Síntesis
The synthesis of 1-Propanol, 3,3'-oxybis[2,2-bis(bromomethyl)- can be achieved by various methods. One of the commonly used methods is the reaction of 1,3-dibromopropane with silver oxide in the presence of water. This reaction leads to the formation of 1,3-Bis(bromomethyl)-2,2-bis(bromomethyl)propane-1,3-diol. Another method involves the reaction of 1,3-dibromopropane with silver carbonate in the presence of water. This reaction leads to the formation of Bis(tribromomethyl)propanediol.
Aplicaciones Científicas De Investigación
1-Propanol, 3,3'-oxybis[2,2-bis(bromomethyl)- has been used in various scientific research applications. It has been used as a crosslinking agent in the synthesis of polymers. It has also been used as a flame retardant in various materials. This compound has also been used in the synthesis of various organic compounds. In addition, it has been used in the synthesis of various drugs and pharmaceuticals.
Propiedades
Número CAS |
109678-33-3 |
|---|---|
Nombre del producto |
1-Propanol, 3,3'-oxybis[2,2-bis(bromomethyl)- |
Fórmula molecular |
C10H18Br4O3 |
Peso molecular |
505.86 g/mol |
Nombre IUPAC |
2-[[2,2-bis(bromomethyl)-3-hydroxypropoxy]methyl]-3-bromo-2-(bromomethyl)propan-1-ol |
InChI |
InChI=1S/C10H18Br4O3/c11-1-9(2-12,5-15)7-17-8-10(3-13,4-14)6-16/h15-16H,1-8H2 |
Clave InChI |
PSOOUFUNTVOUML-UHFFFAOYSA-N |
SMILES |
C(C(COCC(CO)(CBr)CBr)(CBr)CBr)O |
SMILES canónico |
C(C(COCC(CO)(CBr)CBr)(CBr)CBr)O |
Otros números CAS |
109678-33-3 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




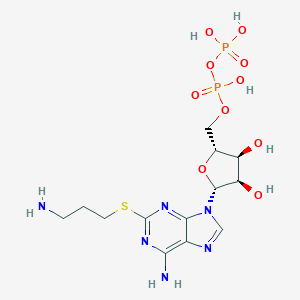
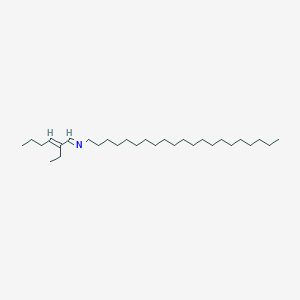
![methyl 2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]butanoyl]amino]propanoate](/img/structure/B218286.png)

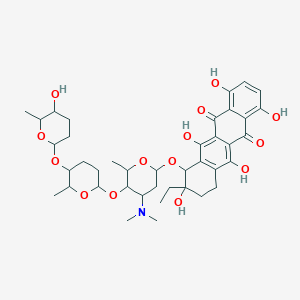
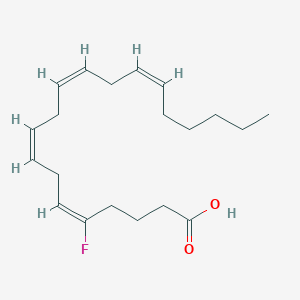
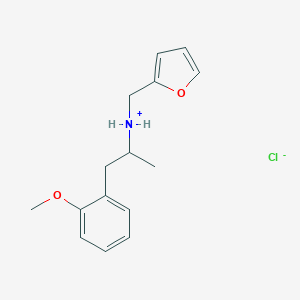

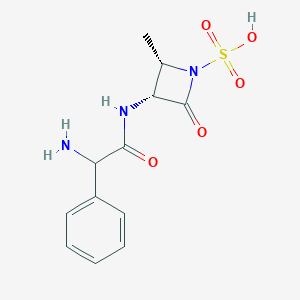
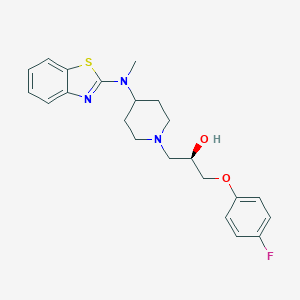
![(3R,4aR,6aS,6aS,6bR,9S,10R,12aR,14bR)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B218336.png)
![(Z)-8-[(8E,17Z,27E,31E)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid](/img/structure/B218337.png)
